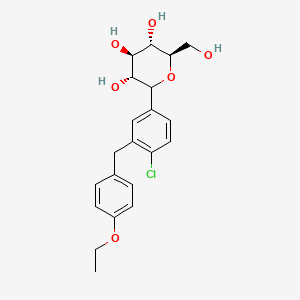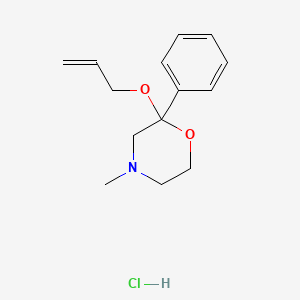
4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride is a chemical compound that belongs to the class of substituted phenylmorpholines. These compounds are known for their diverse biological activities and have been studied for various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride typically involves the reaction of 4-methylmorpholine with phenylacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in halogenated derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent with various biological activities.
Medicine: Research has indicated its potential use in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylmorpholine
- 2-Phenyl-3-methylmorpholine
- 2-Phenyl-3,4-dimethylmorpholine
- 2-Phenyl-5-methylmorpholine
- 2-Phenyl-3-ethylmorpholine
Uniqueness
4-Methyl-2-phenyl-2-(2-propenyloxy)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
124497-81-0 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-methyl-2-phenyl-2-prop-2-enoxymorpholine;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-3-10-16-14(12-15(2)9-11-17-14)13-7-5-4-6-8-13;/h3-8H,1,9-12H2,2H3;1H |
InChI Key |
NKEGDQGNYVIXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)(C2=CC=CC=C2)OCC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12818771.png)
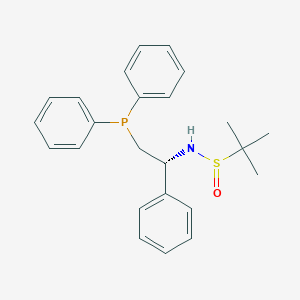
![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
![2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)
![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)
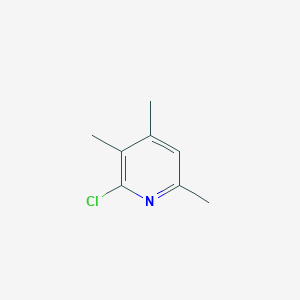
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12818803.png)
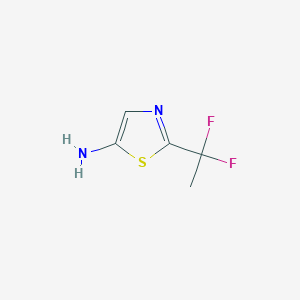
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12818814.png)
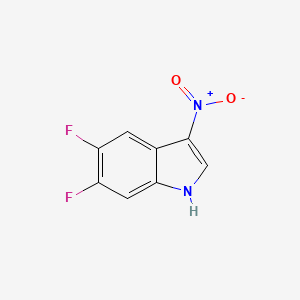
![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione](/img/structure/B12818822.png)


